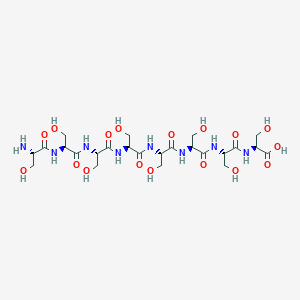

L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine is an octapeptide composed exclusively of eight L-serine residues linked by peptide bonds. Each L-serine unit contributes a hydroxyl (-OH) group on its side chain, making the compound highly polar and capable of extensive hydrogen bonding. The molecular formula is C₂₄H₄₂N₈O₁₇, with a calculated molecular weight of 714.62 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of the resin: The resin is activated to allow the first amino acid to attach.

Coupling of amino acids: Each serine residue is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: After each coupling, the protecting group on the amino acid is removed to allow the next amino acid to attach.

Cleavage from the resin: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems like Escherichia coli. The peptide is then purified using chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the serine residues can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert any oxidized forms back to their original hydroxyl state.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield serine-derived aldehydes or carboxylic acids, while substitution can introduce various functional groups.

Scientific Research Applications

Neuroscience Applications

Neuroprotective Properties

L-serine, the core component of the compound, has demonstrated significant neuroprotective effects. It plays a crucial role in the synthesis of neurotransmitters and is involved in cellular processes essential for neuronal health. Research indicates that L-serine supplementation can aid in treating neurological disorders such as Alzheimer's Disease, epilepsy, and traumatic brain injury (TBI) by promoting neuronal survival and reducing neuroinflammation .

Mechanisms of Action

- Cytokine Regulation : L-serine modulates the release of cytokines during neuropathological conditions, contributing to cognitive recovery and improved cerebral blood flow .

- Microglial Polarization : It influences microglial activation, thereby reducing inflammation and promoting healing in brain tissues post-injury .

Case Study: Alzheimer’s Disease

A study involving L-serine supplementation in patients with Alzheimer's Disease showed improvements in cognitive function and behavioral symptoms. The treatment was associated with decreased levels of inflammatory markers in the brain .

Biotechnology Applications

Protein Synthesis and Modification

L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine can be utilized in protein engineering. Its repetitive serine structure may enhance protein stability and solubility, making it a candidate for developing recombinant proteins used in therapeutic applications .

Seryl-tRNA Synthetase Functionality

Research highlights the role of seryl-tRNA synthetase in charging tRNA with serine for protein synthesis. This enzymatic activity is vital for incorporating selenocysteine into proteins, which has implications for developing treatments targeting genetic diseases caused by nonsense mutations .

| Application Area | Specific Use Case | Results/Findings |

|---|---|---|

| Neuroprotection | Alzheimer's Disease Treatment | Improved cognitive function |

| Protein Engineering | Development of Recombinant Proteins | Enhanced stability and solubility |

| Genetic Disease Therapy | Targeting Nonsense Mutations via Seryl-tRNA Synthetase | Potential for reversing premature termination |

Therapeutic Applications

Potential Treatments for CNS Disorders

L-serine's role as a neurotrophic factor positions it as a potential treatment for various central nervous system (CNS) disorders. Clinical trials have indicated its safety and efficacy in treating conditions like amyotrophic lateral sclerosis (ALS) and schizophrenia .

Clinical Trials Overview

- ALS Patients : Dosing with L-serine showed a reduction in disease progression markers.

- Schizophrenia Studies : L-serine supplementation improved symptoms related to cognitive deficits.

Mechanism of Action

The mechanism of action of L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine involves its interaction with specific molecular targets. The hydroxyl groups on the serine residues can form hydrogen bonds with other molecules, influencing their activity. This peptide can also act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions.

Comparison with Similar Compounds

Homoserine Peptides

L-Seryl-L-serylglycylglycyl-L-seryl-L-leucyl-L-phenylalanine (CAS 824953-16-4)

- Molecular Formula : C₂₈H₄₃N₇O₁₁

- Molecular Weight : 661.67 g/mol

- Key Features : A hexapeptide containing four serine residues interspersed with glycine, leucine, and phenylalanine. The inclusion of hydrophobic residues (leucine, phenylalanine) reduces overall polarity compared to the octaserine, impacting solubility and aggregation behavior.

Mixed-Sequence Peptides with Serine

L-Serine, L-alanyl-L-alanyl-L-seryl-L-asparaginyl-L-arginylglycyl (CAS 768388-06-3)

- Molecular Formula : C₂₄H₄₃N₁₁O₁₁

- Molecular Weight : 661.67 g/mol

- Key Features : This hexapeptide includes serine, alanine, asparagine, and arginine. The presence of arginine introduces a positively charged guanidinium group, enhancing interactions with nucleic acids or negatively charged membranes, unlike the charge-neutral octaserine.

L-Serine, L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-seryl-L-threonyl-L-asparaginyl-L-valylglycyl (CAS 574750-43-9)

- Molecular Formula : C₃₉H₆₉N₁₁O₁₆

- Molecular Weight : 980.83 g/mol

- Key Features: A nonapeptide with two serine residues and bulky hydrophobic side chains (isoleucine, leucine). The increased chain length and hydrophobic content may confer membrane-binding capabilities, contrasting with the octaserine’s solubility in aqueous environments.

Modified Serine Derivatives

2-Methyl-L-serine (CAS 16820-18-1)

- Molecular Formula: C₄H₉NO₃

- Molecular Weight : 119.12 g/mol

- Key Features : A modified serine with a methyl group at the β-carbon. This substitution sterically hinders hydrogen bonding and reduces conformational flexibility compared to the unmodified serine residues in the octapeptide.

Phosphatidylserine Derivatives

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine (CAS 105405-50-3)

- Molecular Formula: C₃₄H₆₆NO₁₀P

- Molecular Weight : 645.20 g/mol

- Key Features : A phospholipid with a serine head group. Unlike the octapeptide, this compound integrates into lipid bilayers, playing critical roles in cell signaling and apoptosis.

Data Table: Structural and Functional Comparison

Research Findings and Functional Insights

Hydrophilicity and Solubility : The octaserine’s all-serine structure maximizes hydroxyl group availability, rendering it highly soluble in water. In contrast, peptides with hydrophobic residues (e.g., leucine, phenylalanine) exhibit lower solubility and higher aggregation propensity.

Structural Stability : Homoserine peptides like the octamer may form β-sheet or helical structures stabilized by inter-residue hydrogen bonds. Mixed-sequence peptides, however, adopt diverse conformations depending on residue interactions.

Biological Relevance : Phosphatidylserine derivatives () are critical in cell membranes, while serine-rich peptides may mimic intrinsically disordered regions of proteins involved in signaling.

Applications : The octaserine’s hydrophilicity makes it suitable for hydrogel design or as a cryoprotectant. Modified serines (e.g., 2-methyl) are used in drug design to modulate pharmacokinetics.

Biological Activity

L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine, a peptide consisting of multiple serine residues, has garnered attention in the fields of biochemistry and molecular biology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data.

This compound has the following chemical properties:

- Molecular Formula : C21H37N7O15

- Molecular Weight : 545.6 g/mol

- CAS Number : 71357572

The biological activity of this compound primarily stems from its interaction with various cellular pathways. The serine residues can participate in:

- Phosphorylation Reactions : Serine residues are known to be phosphorylated, which is crucial for signal transduction in cells.

- Protein Interactions : The peptide can bind to proteins and enzymes, modulating their activity and influencing various cellular processes, including cellular signaling and metabolism .

1. Cellular Signaling

Research indicates that L-Seryl peptides can influence cellular signaling pathways. For instance, studies have shown that serine-rich peptides can enhance the activity of certain signaling molecules, potentially affecting cell growth and differentiation.

2. Neuroprotective Effects

L-Serine is known for its role in neurological health. It serves as a precursor for several neurotransmitters and has been investigated for its neuroprotective properties. The extended form, L-Seryl-L-seryl... may exhibit similar effects due to its structural composition .

3. Antioxidant Properties

Serine-containing peptides have demonstrated antioxidant activity, which can help mitigate oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is prevalent .

Case Study 1: Neuroprotection

A study investigated the effects of L-Serine on neuronal survival in models of neurodegeneration. Results indicated that treatment with L-Serine significantly reduced neuronal death caused by oxidative stress, suggesting a protective role against neurodegenerative conditions .

Case Study 2: Cancer Research

Research into the role of seryl-tRNA synthetase (SerRS), which is involved in the incorporation of serine into proteins, revealed that SerRS overexpression could reverse protein truncation caused by nonsense mutations in cancer cells. This suggests potential therapeutic avenues for genetic disorders related to protein synthesis errors .

Table 1: Biological Activities of L-Seryl Peptides

Table 2: Comparison with Related Compounds

| Compound | Unique Features | Potential Applications |

|---|---|---|

| L-Serine | Precursor to neurotransmitters | Neurological health |

| L-Seryl-L-histidyl... | Strepogenin activity | Antimicrobial applications |

| Selenocysteine | Involved in selenoprotein synthesis | Cancer therapy |

Properties

CAS No. |

901780-28-7 |

|---|---|

Molecular Formula |

C24H42N8O17 |

Molecular Weight |

714.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C24H42N8O17/c25-9(1-33)17(41)26-10(2-34)18(42)27-11(3-35)19(43)28-12(4-36)20(44)29-13(5-37)21(45)30-14(6-38)22(46)31-15(7-39)23(47)32-16(8-40)24(48)49/h9-16,33-40H,1-8,25H2,(H,26,41)(H,27,42)(H,28,43)(H,29,44)(H,30,45)(H,31,46)(H,32,47)(H,48,49)/t9-,10-,11-,12-,13-,14-,15-,16-/m0/s1 |

InChI Key |

SVYVNYMJLJEGSW-XYWFBWCISA-N |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)N)O |

Canonical SMILES |

C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.